Methyl hexadeca-10,12-dienoate
Description
Methyl hexadeca-10,12-dienoate is a fatty acid methyl ester (FAME) characterized by a 16-carbon chain (hexadeca-) with double bonds at positions 10 and 12. The presence of conjugated (e.g., 10E,12Z) or non-conjugated double bonds influences their chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl hexadeca-10,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-8H,3-4,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIPHQCSFRJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60803953 | |
| Record name | Methyl hexadeca-10,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60803953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-91-9 | |
| Record name | Methyl hexadeca-10,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60803953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadeca-10,12-dienoate can be synthesized through the esterification of hexadecadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester.
Chemical Reactions Analysis
Catalytic Hydrogenation
Methyl hexadeca-10,12-dienoate undergoes selective hydrogenation under controlled conditions. Using palladium or nickel catalysts, the double bonds can be partially or fully saturated:
-
Partial Hydrogenation : With Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline), the 10Z,12Z-diene is stereoselectively reduced to a monoene, retaining cis configuration .
-
Full Hydrogenation : Using Raney nickel at 50–100 psi H₂, both double bonds are converted to single bonds, yielding methyl hexadecanoate .
Table 1: Hydrogenation Conditions and Products
| Catalyst | Pressure (psi) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Lindlar (Pd/CaCO₃) | 10 | 25 | Methyl 10Z-hexadecenoate | 85 |
| Raney Ni | 50 | 80 | Methyl hexadecanoate | 92 |
Epoxidation
The conjugated diene system reacts with peracids (e.g., mCPBA) to form epoxides. For this compound, this yields a mixture of 10,11-epoxy and 12,13-epoxy derivatives due to delocalization effects .
Mechanism :
-
Electrophilic attack by the peracid at the less substituted double bond (C10–C11).
-
Formation of an oxonium ion intermediate.
Table 2: Epoxidation Outcomes
| Oxidizing Agent | Solvent | Major Product | Selectivity (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | 10,11-Epoxide | 65 |
| H₂O₂/NaHCO₃ | H₂O/EtOH | 12,13-Epoxide | 58 |
Hydroxylation
Osmium tetroxide (OsO₄) in THF/H₂O introduces vicinal diols across the double bonds, producing methyl 10,11,12,13-tetrahydroxyhexadecanoate. This reaction proceeds via syn addition .
Bromination
Electrophilic bromine adds across the conjugated dienes, forming dibromo and tetrabromo adducts depending on stoichiometry:
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1,2-Addition : At 0°C, bromine in CCl₄ yields 10,11-dibromo and 12,13-dibromo derivatives .
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1,4-Addition : Excess bromine produces 10,11,12,13-tetrabromohexadecanoate .
Table 3: Bromination Products
| Bromine Equivalents | Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 0°C, CCl₄ | 10,11-Dibromo derivative | 72 |
| 2 | 25°C, CCl₄ | 10,11,12,13-Tetrabromo derivative | 88 |
Acid-Catalyzed Transesterification
This compound reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters. This is critical for biodiesel production .
Reaction :
Table 4: Transesterification Efficiency
| Catalyst | Alcohol | Time (h) | Conversion (%) |
|---|---|---|---|
| H₂SO₄ | Ethanol | 6 | 94 |
| HCl | Methanol | 4 | 89 |
Thermal Degradation
At elevated temperatures (>200°C), this compound undergoes β-scission and cyclization:
-
β-Scission : Cleavage at the allylic position generates aldehydes and alkenes.
-
Cyclization : Conjugated dienes form six-membered rings via Diels-Alder reactions, yielding cyclohexene derivatives.
Biological Oxidation
In metabolic pathways, cytochrome P450 enzymes oxidize the diene system to epoxy fatty acids, which are precursors to bioactive eicosanoids .
Key Pathway :
Scientific Research Applications
Methyl hexadeca-10,12-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl hexadeca-10,12-dienoate involves its interaction with various molecular targets and pathways. As a polyunsaturated fatty acid ester, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Methyl Octadeca-9,12-dienoate (Linoleic Acid Methyl Ester)
Methyl (10E,12Z)-Octadeca-10,12-dienoate (Conjugated Linoleic Acid Methyl Ester)
Methyl Hexadeca-7,10-dienoate
Methyl Hexadecanoate (Methyl Palmitate)
- Sources : Common in rice bran, resins, and plant oils .
- Applications : Used as a standard in chromatography and in cosmetic formulations for its emollient properties .
Data Table: Key Structural and Functional Differences
| Compound | Chain Length | Double Bonds (Positions) | Conjugation | Key Sources | Notable Applications |
|---|---|---|---|---|---|
| Methyl hexadeca-10,12-dienoate | 16 | 10, 12 | Unclear | Synthetic/Research | Under investigation |
| Methyl octadeca-9,12-dienoate | 18 | 9, 12 | Non-conjugated | Plants, fermented foods | Food flavoring, pharmaceuticals |
| Methyl (10E,12Z)-octadeca-10,12-dienoate | 18 | 10, 12 | Conjugated | Rice, synthetic | Anticancer research, food additives |
| Methyl hexadeca-7,10-dienoate | 16 | 7, 10 | Non-conjugated | Medicinal plants | Botanical extracts |
| Methyl hexadecanoate | 16 | None | N/A | Rice, plant resins | Chromatography standards, cosmetics |
Research Findings and Functional Insights
Chain Length Impact :
- 18-carbon esters (e.g., octadeca derivatives) generally exhibit higher melting points and greater stability than 16-carbon analogs, influencing their use in food preservation and industrial applications .
- Shorter chains (16 carbons) may enhance volatility, making them more suitable for aroma compounds .
- Double Bond Configuration: Conjugated dienes (e.g., 10E,12Z in octadeca esters) show enhanced biological activity, including anticancer and anti-inflammatory effects, compared to non-conjugated isomers . Non-conjugated esters like methyl octadeca-9,12-dienoate are precursors for signaling molecules in metabolic pathways .
Natural vs. Synthetic Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
